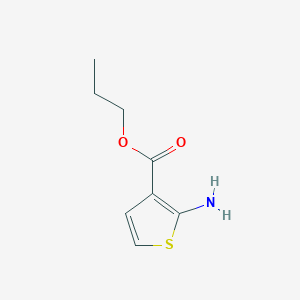

Propyl 2-aminothiophene-3-carboxylate

Description

Significance of the Thiophene (B33073) Core in Contemporary Organic and Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a pivotal position in the fields of organic and heterocyclic chemistry. vaia.comnih.gov Its unique electronic and structural properties make it an indispensable building block in a wide array of applications, from pharmaceuticals to materials science. vaia.comnih.govnumberanalytics.com Thiophene is considered an aromatic compound, as it follows Hückel's rule and its sulfur atom's lone pair electrons participate in the π-electron system, though its aromaticity is calculated to be less than that of benzene (B151609). wikipedia.org

A key aspect of thiophene's significance is its role as a bioisostere for the benzene ring. wikipedia.orgpsu.edu In medicinal chemistry, replacing a phenyl group with a thiophene ring in a biologically active molecule can often maintain or even enhance its pharmacological activity while altering its physicochemical properties, such as solubility and metabolism. wikipedia.orgnih.gov This strategy has been successfully employed in the development of various commercial drugs, including the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.org

Furthermore, the thiophene moiety is a cornerstone in materials science, forming the basis for organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov Its ability to be readily functionalized allows for the fine-tuning of electronic properties, making it a versatile component in the design of advanced materials. numberanalytics.com

Overview of 2-Aminothiophene Derivatives as Versatile Synthetic Intermediates and Building Blocks

Within the vast family of thiophene compounds, 2-aminothiophene derivatives are particularly notable for their utility as synthetic intermediates. psu.edupnrjournal.com These compounds serve as foundational building blocks for the construction of more complex, often fused, heterocyclic systems. pnrjournal.comresearchgate.net Their widespread accessibility is largely due to the Gewald reaction, a multicomponent reaction that provides an efficient and adaptable method for their synthesis. pnrjournal.comresearchgate.net

The versatility of 2-aminothiophenes stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations. This adaptability has enabled medicinal chemists to develop extensive libraries of novel compounds for drug discovery. nih.govresearchgate.net Derivatives of 2-aminothiophene have been shown to possess a broad spectrum of pharmacological and biological activities, including:

Antimicrobial pnrjournal.comresearchgate.net

Anticancer pnrjournal.comresearchgate.net

Anti-inflammatory pnrjournal.comresearchgate.net

Antiviral nih.gov

Positive allosteric modulators of receptors nih.gov

Efflux pump inhibitors in bacteria nih.gov

These varied biological effects underscore the importance of the 2-aminothiophene scaffold in the search for new therapeutic agents. psu.edupnrjournal.com

Contextualizing Propyl 2-aminothiophene-3-carboxylate within the Broader Aminothiophene Class

Propyl 2-aminothiophene-3-carboxylate is a specific ester derivative belonging to the broader class of 2-aminothiophenes discussed previously. As a member of this family, it embodies the core chemical features that make these compounds valuable in synthetic chemistry. It is structurally analogous to other well-studied esters, such as the methyl and ethyl variants, which are commonly used as intermediates in the synthesis of pharmaceuticals and other functional organic molecules. guidechem.comnih.gov

The primary role of Propyl 2-aminothiophene-3-carboxylate is as a synthetic building block. The amino group and the propyl carboxylate group attached to the thiophene core are reactive handles that can be modified to construct more elaborate molecular architectures. Research into 2-aminothiophene-3-carboxylic acid ester derivatives has identified them as a novel class of cytostatic agents with unusual selectivity for certain cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma. nih.gov These compounds have been shown to induce apoptosis and cause an accumulation of cancer cells in the G1 phase of the cell cycle. nih.gov While specific research on the propyl ester is less common in the literature than its methyl and ethyl counterparts, it represents a valuable member of this promising class of compounds for further investigation and development in medicinal chemistry.

Table 1: Chemical Properties of Propyl 2-aminothiophene-3-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol scbt.com |

| CAS Number | 31891-07-3 chemicalbridge.co.uk |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Propyl 2-aminothiophene-3-carboxylate |

| Thiophene |

| Benzene |

| Lornoxicam |

| Sufentanil |

| Methyl 2-aminothiophene-3-carboxylate |

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-2-4-11-8(10)6-3-5-12-7(6)9/h3,5H,2,4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOBCSPWYIXHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286733 | |

| Record name | Propyl 2-amino-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31891-07-3 | |

| Record name | Propyl 2-amino-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31891-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-amino-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of the Propyl 2 Aminothiophene 3 Carboxylate Scaffold

Functional Group Transformations at the Amino Position (C-2) of 2-Aminothiophenes

The amino group at the C-2 position of the thiophene (B33073) ring is a primary nucleophilic site, making it amenable to a variety of chemical transformations. These reactions allow for the introduction of diverse substituents, leading to compounds with a broad spectrum of chemical and physical properties.

Formation of Schiff Bases through Condensation with Aldehydes

The primary amino group of 2-aminothiophene carboxylates readily undergoes condensation reactions with various aldehydes to form the corresponding imines, commonly known as Schiff bases. This reaction is typically catalyzed by a few drops of a strong acid, such as concentrated sulfuric acid, and is often carried out by refluxing the reactants in a solvent like ethanol. asianpubs.org

The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a Schiff base. Studies on related methyl and ethyl 2-aminothiophene-3-carboxylates have shown that this reaction proceeds efficiently with aromatic aldehydes, such as salicylaldehyde, to produce the corresponding Schiff bases in good yields, often ranging from 70-85%. asianpubs.orgasianpubs.orgresearchgate.net The resulting products are typically crystalline solids that can be purified by recrystallization from ethanol. asianpubs.org The formation of these hybrid molecules, combining the thiophene ring with the Schiff base structure, is a significant strategy in the synthesis of novel compounds. asianpubs.org Microwave-assisted synthesis has also been employed as an eco-friendly procedure to generate these compounds in good yields. scielo.br

| 2-Aminothiophene Reactant | Aldehyde Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl/Ethyl 2-aminothiophene-3-carboxylate derivatives | Salicylaldehyde | Ethanol, H₂SO₄ (cat.), reflux 3-4h | Methyl/Ethyl 2-((2-hydroxybenzylidene)amino)thiophene-3-carboxylate derivatives | 70-85 | asianpubs.org |

| Various 2-aminothiophene-3-carbonitriles | Substituted Benzaldehydes | Microwave irradiation | Various Schiff bases bearing 2-aminothiophene | 35-85 | scielo.br |

Acylation and Amidation Reactions of the Amino Group

The nucleophilic amino group at the C-2 position can also be readily acylated or amidated. Acylation is commonly performed using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, ethyl 2-amino-5-methyl-4-(arylcarbamoyl)thiophene-3-carboxylate derivatives have been shown to react with chloroacetyl chloride in acetone, using potassium carbonate as a base, to afford the corresponding ethyl 2-(2-chloroacetamido)-4-methyl-5-(arylcarbamoyl)thiophene-3-carboxylate derivatives in excellent yields. easychair.org This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage and significantly altering the electronic and steric properties of the original scaffold.

Transformations at the Carboxylate Moiety (C-3)

The propyl ester group at the C-3 position offers another site for chemical modification, allowing for the synthesis of carboxylic acids and carboxamides, which are important intermediates for further functionalization.

Ester Hydrolysis to Carboxylic Acids

The ester group of propyl 2-aminothiophene-3-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Saponification, which involves heating the ester with an aqueous solution of a strong base like sodium hydroxide, is a common method. google.com Following the hydrolysis, the reaction mixture is acidified to protonate the resulting carboxylate salt, leading to the precipitation of the 2-aminothiophene-3-carboxylic acid. This transformation is a key step in many synthetic pathways as the resulting carboxylic acid provides a handle for numerous other reactions, including amide bond formation and decarboxylation. google.com

Amidation of the Ester Group to Form Carboxamides

The ester functionality can be converted directly into a carboxamide through aminolysis. This reaction typically involves heating the ester with an amine or ammonia. The resulting 2-aminothiophene-3-carboxamides are a class of compounds with significant interest in medicinal chemistry. nih.govsigmaaldrich.comsigmaaldrich.com The conversion of the ester to an amide introduces a hydrogen bond donor and acceptor group, which can profoundly influence the molecule's biological activity and physical properties.

Ring Substitutions and Formation of Fused Heterocyclic Systems

The 2-aminothiophene-3-carboxylate scaffold is a cornerstone in the synthesis of a variety of fused heterocyclic systems. The inherent reactivity of the amino group and the carboxylate functionality, often in concert with the adjacent C-4 and C-5 positions of the thiophene ring, allows for the construction of bicyclic and polycyclic structures. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents.

Reactivity of the Thiophene Ring System

The thiophene ring is susceptible to attack by electrophiles, with the flanking carbon centers at the 2- and 5-positions being particularly reactive. wikipedia.orgresearchgate.net In electrophilic aromatic substitution (SEAr) reactions, the α-carbon atoms (C2 and C5) are preferred sites for electrophilic attack over the β-carbon atoms, both kinetically and thermodynamically. researchgate.net This regioselectivity is a key feature of thiophene chemistry.

Reactions such as chlorination, often using N-chlorosuccinimide (NCS) as the chlorinating agent, demonstrate this principle. researchgate.net For 2-aminothiophene derivatives, protecting the amino group, for example as an acetamido derivative, can be necessary to direct the electrophilic substitution to the desired position on the thiophene ring. researchgate.net

| Reaction Type | Reagent | Position of Attack | Reference |

| General Electrophilic Attack | Electrophiles (E+) | C2 and C5 positions | wikipedia.org |

| Chlorination | N-chlorosuccinimide (NCS) | α-carbon preferred | researchgate.net |

The 2-aminothiophene-3-carboxamide (B79593) scaffold presents multiple sites for nucleophilic attack. tubitak.gov.tr Nucleophiles can attack the carbon atom of the carbonyl group (designated here as C-1 for the functional group) and the C-2 carbon of the thiophene ring. tubitak.gov.tr Aromatic nucleophilic substitution (SNAr) is a widely used method for modifying thiophene derivatives. researchgate.net For example, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) proceeds via a stepwise pathway involving the initial addition of the nucleophile to the C2 position. researchgate.net In other cases, nucleophilic attack on nitrobenzo[b]thiophenes can lead to ring-opening and ring-closure pathways, allowing for the synthesis of different heterocyclic systems. researchgate.net

The sulfur atom in the thiophene ring can undergo oxidation. wikipedia.org Oxidation can lead to the formation of a thiophene S-oxide, and further oxidation can yield the corresponding sulfone. wikipedia.orgacs.org The oxidation of thiophene derivatives with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), proceeds readily through a sulfoxide (B87167) intermediate to the sulfone. acs.org The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating substituents on the thiophene ring. acs.org

Alkylation of the thiophene ring, typically with olefins, is another important reaction. wikipedia.orgcjcatal.comresearchgate.net This reaction also occurs preferentially at the electron-rich 2- and 5-positions. wikipedia.org Thiophene and its derivatives can be readily mono-alkylated with olefins like 1-hexene. cjcatal.com However, the capacity for di- and tri-alkylation decreases as the number of existing branched chains on the ring increases, due to steric effects. cjcatal.com

| Reaction | Reagent(s) | Product(s) | Reference |

| Oxidation | Hydrogen peroxide / CH₃ReO₃ | Thiophene S-oxide, Thiophene sulfone | acs.org |

| Oxidation | Trifluoroperacetic acid | Sulfoxide and sulfone products | wikipedia.org |

| Alkylation | 1-Hexene | Mono-alkylated thiophenes | cjcatal.com |

| Lithiation/Alkylation | Butyl lithium, then Electrophile | 2-Substituted thiophenes | wikipedia.org |

Coordination Chemistry of Thiophene Derivatives

The coordination chemistry of 2-aminothiophene-3-carboxylate derivatives, including the propyl ester, is primarily dictated by the presence of multiple heteroatoms that can act as electron-pair donors. The scaffold features a soft donor (the thiophene sulfur), a borderline donor (the amino nitrogen), and hard donors (the carbonyl and ester oxygens). This arrangement allows these molecules to function as versatile ligands in coordination chemistry, most notably as bidentate chelating agents.

Drawing parallels from the coordination behavior of essential amino acids with transition metals, 2-aminothiophene-3-carboxylate and its esters are expected to coordinate with metal ions primarily through the nitrogen atom of the 2-amino group and an oxygen atom from the 3-carboxylate group. jocpr.com This forms a stable five- or six-membered chelate ring, which is entropically favored. The IR spectra and atomic absorption analysis of metal-amino acid complexes confirm that amino acids typically act as bidentate ligands, coordinating through their carboxyl and amine groups. jocpr.com This bidentate N,O-coordination is the most common binding mode, creating neutral complexes with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). jocpr.com

While the thiophene sulfur can participate in coordination, its involvement is less common compared to the amino and carboxylate groups, especially in chelation, due to the steric constraints of forming a small, strained ring. However, it can act as a bridging ligand or bind to soft metal centers that have a higher affinity for sulfur.

| Potential Donor Site | Atom | Donor Type (HSAB Theory) | Typical Role in Coordination |

|---|---|---|---|

| 2-Amino Group | Nitrogen (N) | Borderline | Primary site for chelation with the carboxylate group. |

| 3-Carboxylate Group | Oxygen (O) | Hard | Primary site for chelation with the amino group. Can also act as a bridging ligand. |

| Thiophene Ring | Sulfur (S) | Soft | Less common for chelation; may coordinate to soft metals or act as a bridging atom. |

Bioisosteric and Structural Modifications

Exploration of S-Se Bioisosteric Substitution in Aminothiophene Derivatives

Bioisosterism, the replacement of an atom or a group of atoms with another that has similar physical and chemical properties, is a key strategy in medicinal chemistry. A classic example relevant to the aminothiophene scaffold is the substitution of the sulfur (S) atom with selenium (Se). mdpi.com This S-Se bioisosteric exchange is explored to modulate the pharmacological profile of the parent compound. mdpi.com

Studies have been conducted to evaluate the importance of the sulfur atom in the biological activity of aminothiophene derivatives by synthesizing their 2-aminoselenophene analogs. mdpi.com For instance, in the development of new drug candidates against Leishmaniasis, a series of 2-aminoselenophene-indole hybrids were synthesized and their anti-promastigote potential was compared against their 2-aminothiophene-indole counterparts. mdpi.com

In another study focusing on N-acylhydrazone (NAH) derivatives as ligands for the adenosine (B11128) A2A receptor, the isosteric replacement of sulfur by selenium was found to not significantly affect the binding affinity or the intrinsic efficacy of the compounds. nih.gov Nuclear Magnetic Resonance (NMR) analysis suggested a stronger intramolecular chalcogen interaction for the selenium derivatives, but this did not translate into a difference in pharmacological activity at the A2A receptor. nih.gov Furthermore, research on the antioxidant properties of thiophene and selenophene (B38918) derivatives, specifically 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) and its selenium analog (ATSe), has been conducted to compare their antiradical abilities. researchgate.netnih.gov

| Compound Class | Biological Target/Property | Finding of S-Se Substitution | Reference |

|---|---|---|---|

| 2-Aminothiophene-indole hybrids | Anti-promastigote activity (L. amazonensis) | Direct comparison of activity to evaluate the role of the chalcogen atom in pharmacomodulation. mdpi.com | mdpi.com |

| N-acylhydrazone (NAH) derivatives | Adenosine A2A Receptor Affinity | S-Se replacement did not affect the affinity or intrinsic efficacy of the compounds. nih.gov | nih.gov |

| Aminocarbonitrile derivatives | Antioxidant/Antiradical Properties | The redox characteristics and antiperoxyradical abilities of sulfur and selenium analogs were compared. researchgate.netnih.gov | researchgate.netnih.gov |

Chemical Modifications for Pharmacomodulation (as a design principle)

Pharmacomodulation through systematic chemical modification is a cornerstone of drug design, aimed at optimizing a lead compound's activity, selectivity, and pharmacokinetic properties. The 2-aminothiophene-3-carboxylate scaffold is a versatile template for such modifications, with key positions (C2-amino group, C3-ester, and C4/C5-substituents) available for derivatization.

Structure-activity relationship (SAR) studies on 2-amino-3-carboxy-4-phenylthiophenes have provided detailed insights into the role of each substituent. nih.gov For instance, in the development of atypical protein kinase C (aPKC) inhibitors, various modifications were explored:

C3-Ester Group : A series of ester analogs, including ethyl and 2-propyl (propyl) esters, showed significant inhibitory activity. nih.gov This suggests that the nature of the ester group at the C3 position is crucial for interaction with the target enzyme. However, replacing the ester with amides of varying size and lipophilicity led to a significant drop in activity, indicating a detrimental effect potentially due to the different spatial orientation of the amide substituent. nih.gov

C2-Amino Group : The free amino (-NH2) group at the C2 position was found to be optimal for activity. nih.gov Deamination (removal of the amino group) or alkylation to form dimethylamino derivatives resulted in a loss of inhibitory function. nih.gov

C4/C5-Positions : Modifications at these positions are critical for tuning the electronic and steric properties of the molecule. In the context of antileishmanial agents, chemical modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring were performed to expand knowledge about the pharmacophore. mdpi.com It was observed that substituting a C-3 carbonitrile with a 3-carboxylate led to positive pharmacomodulation for anti-Leishmania activity in certain derivatives. mdpi.com

Similarly, SAR studies on 2-aminothiophene-3-carboxylates as allosteric enhancers for the adenosine A1 receptor have further demonstrated the importance of systematic structural modifications. nih.gov These studies collectively highlight that the biological activity of the propyl 2-aminothiophene-3-carboxylate scaffold can be finely tuned by strategic chemical alterations at multiple positions.

| Position of Modification | Type of Modification | Effect on Biological Activity (aPKC Inhibition) | Reference |

|---|---|---|---|

| C-2 | Deamination (removal of -NH2) | Loss of activity. | nih.gov |

| C-2 | Alkylation (e.g., to -N(CH3)2) | Loss of activity. | nih.gov |

| C-3 | Ester to Amide | Significantly lower activity. | nih.gov |

| C-3 | Ester to Carboxylic Acid | Moderate activity. | nih.gov |

| C-3 | Ester to Nitrile | Significant inhibitory activity retained. | nih.gov |

| C-4 | Substitution on Aryl Moiety | Electron-donating groups required for inhibitory activity. | nih.gov |

Computational and Theoretical Investigations of Propyl 2 Aminothiophene 3 Carboxylate and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like Propyl 2-aminothiophene-3-carboxylate. mdpi.comnih.gov

The first step in most DFT studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For analogues like Methyl 3-aminothiophene-2-carboxylate, calculations are often performed using specific functionals and basis sets, such as B3LYP/def-2TZVP, to find the optimized geometry in the gaseous phase. mdpi.com

In a study on Methyl 3-aminothiophene-2-carboxylate, a close analogue, X-ray diffraction revealed that the molecule crystallizes in the monoclinic P21/c space group. mdpi.com The optimized geometry from DFT calculations generally shows good agreement with such experimental crystal structures. Key structural features for these aminothiophene esters include the planarity of the thiophene (B33073) ring with the C=O group of the ester. mdpi.com An important intramolecular interaction observed is the N–H⋯O hydrogen bond, which forms a stable six-membered ring motif (S(6)). mdpi.com This interaction significantly influences the conformation of the amino and carboxylate groups relative to the thiophene ring. mdpi.com

| Bond | Length (Å) |

|---|---|

| C–S | 1.711 - 1.740 |

| C–N | 1.347 - 1.354 |

| C=O | 1.219 - 1.226 |

| C–O | 1.344 - 1.446 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the ground state. mdpi.comresearchgate.net For Methyl 3-aminothiophene-2-carboxylate, DFT calculations have shown that both the HOMO and LUMO are primarily delocalized over the π-system of the thiophene ring. mdpi.com The amino group contributes significantly to the HOMO (27.9%), indicating its electron-donating nature, while the carboxyl group contributes to the LUMO (14.3%). mdpi.com The calculated HOMO-LUMO gap for this analogue was approximately 4.537 eV, suggesting high chemical reactivity and low kinetic stability. mdpi.com The specific functional and basis set used, such as ωB97XD or B3LYP, can influence the precise value of the calculated gap. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.912 |

| ELUMO | -1.375 |

| ΔE (Gap) | 4.537 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. materialsciencejournal.org The MEP surface is color-coded to represent different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas that are attractive to nucleophiles. Green areas represent neutral potential. mdpi.com

For Methyl 3-aminothiophene-2-carboxylate, the MEP map shows the most negative potential (red) located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction and hydrogen bond acceptance. mdpi.com The regions around the amino group's hydrogen atoms are characterized by positive potential (blue), identifying them as primary sites for nucleophilic attack and hydrogen bond donation. mdpi.com This visualization aligns with the observed intermolecular N–H⋯O hydrogen bonding in the crystal structure. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. dergipark.org.tr These parameters provide a more quantitative measure of chemical behavior than the HOMO-LUMO gap alone. materialsciencejournal.org

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." materialsciencejournal.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. dergipark.org.tr

For a molecule like Methyl 3-aminothiophene-2-carboxylate with a HOMO-LUMO gap of 4.537 eV, the chemical hardness (η) would be approximately 2.269 eV. mdpi.com This relatively low hardness value is consistent with the characterization of the molecule as being chemically reactive. mdpi.commaterialsciencejournal.org

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.912 |

| Electron Affinity (A) | 1.375 |

| Electronegativity (χ) | 3.644 |

| Chemical Hardness (η) | 2.269 |

| Chemical Softness (S) | 0.441 |

Mulliken population analysis is a method used to assign partial atomic charges to the atoms within a molecule based on the calculated quantum mechanical wave function. nih.gov While it has limitations, it provides a straightforward way to estimate the distribution of electron density. researchgate.net This analysis can help identify which atoms are electron-rich (negative charge) or electron-poor (positive charge), offering further insight into the molecule's reactivity. nih.gov In studies of related heterocyclic compounds, Mulliken analysis has been used to identify the most reactive sites towards electrophilic attack, which are typically the atoms with the largest negative charge. researchgate.net For Propyl 2-aminothiophene-3-carboxylate, one would expect significant negative charges on the oxygen and nitrogen atoms and the sulfur atom of the thiophene ring, consistent with their electronegativity and role in the molecule's reactivity.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. mdpi.com

While specific docking studies on Propyl 2-aminothiophene-3-carboxylate are not widely published, numerous studies have been conducted on analogous thiophene derivatives, demonstrating their potential to interact with various biological targets. nih.govresearcher.liferesearchgate.net For instance, novel thiophene compounds have been docked against bacterial proteins like S. aureus tyrosyl-tRNA synthetase to explore their potential as antimicrobial agents. researchgate.net Other studies have docked thiophene-2-carboxamide derivatives against various protein targets to understand their antioxidant and antibacterial activities, revealing key interactions between the ligand and amino acid residues of the enzyme. nih.gov

These studies typically show that the thiophene core and its substituents, such as the amino and carboxylate groups, participate in crucial interactions like hydrogen bonding and hydrophobic interactions within the protein's active site. nih.govresearchgate.net Given its structural features, Propyl 2-aminothiophene-3-carboxylate would be a viable candidate for docking studies against various enzymes and receptors implicated in diseases, to explore its potential therapeutic applications. nih.gov

Prediction of Binding Affinities and Interactions (without biological outcomes)

Molecular docking simulations are a cornerstone of computational chemistry, employed to predict the binding orientation and affinity of a ligand to a target receptor. For analogues of Propyl 2-aminothiophene-3-carboxylate, these studies have provided critical insights into their interaction profiles.

For instance, molecular docking studies on a series of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives were conducted to explore their binding affinity against glucosamine-6-phosphate (GlcN-6-P) synthase. researchgate.net The simulations aimed to determine the optimal potential conformations of the compounds within the enzyme's substrate-binding site. The results were quantified by parameters such as binding energy, inhibition constant, and intermolecular energy, which serve as predictors of binding strength. researchgate.net

In a similar vein, a computational analysis of Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) involved docking with seven different protein receptors. tandfonline.com This comprehensive approach allows for the screening of the molecule against various targets, predicting the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Such predictions are foundational for understanding the molecule's potential binding behavior without assessing the ultimate biological or physiological consequences. tandfonline.com

Another study focused on thiophene-2-carboxamide derivatives, where molecular docking was used to understand the interactions between the synthesized ligands and the amino acid residues of various antioxidant and bacterial protein receptors. nih.gov The binding scores obtained from these simulations help in ranking the compounds based on their predicted affinity for the target proteins. nih.gov

Table 1: Predicted Binding Energies of 2-Aminothiophene-3-Carboxylate Analogues with Target Proteins This table is interactive and can be sorted by clicking on the column headers.

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives | GlcN-6-P synthase | Data not specified, focus on optimal conformations researchgate.net | Hydrogen bonding, Hydrophobic interactions researchgate.net |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) | Various (7 receptors) | Data not specified tandfonline.com | Not detailed tandfonline.com |

| Thiophene-2-carboxamide derivatives | Antioxidant and Bacterial Proteins (e.g., PDB ID: 2AS1) | Highest binding scores for compounds 3b and 3c nih.gov | Interactions with amino acid residues nih.gov |

Application of Computer-Aided Drug Design (CADD) Tools for Scaffold Identification

The 2-aminothiophene scaffold, the core structure of Propyl 2-aminothiophene-3-carboxylate, is a privileged motif in medicinal chemistry, frequently identified and utilized through Computer-Aided Drug Design (CADD). researchgate.netnih.gov CADD encompasses a range of computational techniques that aid in the discovery and design of new drugs.

The 2-aminothiophene framework is recognized for its synthetic accessibility and its ability to act as a versatile synthon for creating a wide array of heterocyclic compounds with diverse pharmacological potential. nih.gov Its importance is highlighted in numerous drug discovery programs where it serves as a starting point for the design of novel inhibitors, modulators, and receptor ligands. researchgate.netnih.govnih.gov

A specific application of CADD in this context is "scaffold hopping." This strategy involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to discover novel compounds with improved properties. A study on novel thiophene-arylamide derivatives reported using a structure-based scaffold hopping strategy. nih.gov Starting from a known noncovalent decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) inhibitor, researchers computationally designed new compounds based on the thiophene core, leading to the synthesis of potential antimycobacterial agents. nih.gov This exemplifies how CADD tools are instrumental in identifying and validating the utility of the 2-aminothiophene scaffold for developing new therapeutic candidates. nih.gov

Quantum Chemical Calculations for Electronic and Vibrational Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, vibrational modes, and other molecular properties of compounds like Propyl 2-aminothiophene-3-carboxylate and its analogues.

DFT studies have been performed on several related structures. For example, the electronic and vibrational properties of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile were investigated using the B3LYP method with a 6-311++G(d,p) basis set. researchgate.net These calculations provided theoretical vibrational frequencies, which were assigned using potential energy distribution (PED) analysis. Furthermore, Time-Dependent DFT (TD-DFT) was used to study the electronic properties, and the simulated spectra showed excellent agreement with experimental data. researchgate.net

A similar investigation was carried out on Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT). tandfonline.com DFT calculations were used to obtain the optimized molecular geometry, vibrational frequencies, and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability, with the study noting that the energy results emphasized adequate charge transfer within the molecule. tandfonline.com

Another computational study on Methyl-3-aminothiophene-2-carboxylate also employed DFT to analyze frontier molecular orbitals (FMO) and the electrostatic potential (ESP). mdpi.com The ESP map is valuable for understanding intermolecular interactions, as it visualizes the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Theoretical studies on 2-thiophene carboxylic acid have also been conducted to understand its molecular structure and vibrational spectra. iosrjournals.org These calculations, often correlated with experimental FT-IR and FT-Raman spectra, provide a detailed assignment of vibrational modes, such as C-H stretching bands, which are characteristic of the thiophene ring. iosrjournals.org

Table 2: Calculated Electronic Properties of 2-Aminothiophene Analogues from DFT Studies This table is interactive and can be sorted by clicking on the column headers.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile | DFT/B3LYP/6-311++G(d,p) | Not specified researchgate.net | Not specified researchgate.net | Not specified researchgate.net |

| Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) | DFT/B3LYP/6-311++G(d,p) | Specified as emphasizing charge transfer tandfonline.com | Specified as emphasizing charge transfer tandfonline.com | Not specified tandfonline.com |

| Methyl-3-aminothiophene-2-carboxylate | Not specified | Analyzed mdpi.com | Analyzed mdpi.com | Not specified mdpi.com |

| 2-Thiophene carboxylic acid | DFT/B3LYP/6-31G** | Calculated iosrjournals.org | Calculated iosrjournals.org | Calculated iosrjournals.org |

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Perspectives

Impact of Substituent Nature and Positional Isomerism on Chemical Behavior

The chemical and biological activity of the 2-aminothiophene-3-carboxylate core is highly sensitive to the nature and position of various substituents. Modifications at the C-2, C-3, C-4, and C-5 positions, as well as the fusion of additional rings to the thiophene (B33073) backbone, have profound effects on the molecule's electronic properties, conformation, and reactivity.

Role of Substituents at the Amino Position (C-2)

The amino group at the C-2 position is a critical determinant of activity in many 2-aminothiophene derivatives. Its role as a hydrogen bond donor and its nucleophilic character are central to molecular interactions.

Research into kinase inhibitors has demonstrated that the unsubstituted -NH₂ group is often optimal for biological activity. nih.gov Systematic modifications of this group have been explored to probe its significance. For instance, deamination to a protio analog (replacing -NH₂ with -H) or alkylation to form mono- and dimethylamino derivatives can significantly alter or diminish activity. nih.gov The conversion of the amino group into a urea (B33335) has also been investigated, highlighting that even subtle changes to its hydrogen bonding capacity and steric profile can have a major impact. nih.gov In synthetic chemistry, the C-2 amino group is frequently protected, for example with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions during the modification of other parts of the molecule, underscoring its inherent reactivity. nih.gov

Structure-activity relationship studies on thiophene-2-carboxamide derivatives have further emphasized the importance of the amino group. In comparative studies, 3-amino thiophene-2-carboxamide derivatives displayed more potent antioxidant and antibacterial properties than their 3-hydroxy or 3-methyl counterparts, which may be attributable to the electronic and hydrogen-bonding contributions of the amino group. nih.gov

Influence of Functional Groups at the Carboxylate Position (C-3)

The carboxylate group at the C-3 position, specifically the propyl ester in the parent compound, is another key site for molecular modification that significantly influences biological outcomes.

Studies on atypical Protein Kinase C (aPKC) inhibitors have evaluated a range of ester variations at this position. While ethyl and 2-propyl esters were confirmed to have significant inhibitory activity, modifications with other ester groups possessing different physical, electronic, and steric properties were also explored. nih.gov The general findings from these studies are summarized in the table below.

| C-3 Functional Group | Relative Activity (aPKC Inhibition) | Reference |

| Ethyl Ester | Significant Inhibition | nih.gov |

| 2-Propyl Ester | Significant Inhibition | nih.gov |

| Amide Congeners | Significantly Lower Activity | nih.gov |

| Nitrile (-CN) | Significant Inhibition (87%) | nih.gov |

| Carboxylic Acid (-COOH) | Moderate Activity (65%) | nih.gov |

Interestingly, the bioisosteric replacement of the ester with an amide group often leads to a decrease in activity, potentially due to a different spatial orientation of the amide substituent relative to the ester. nih.gov In the context of antileishmanial agents, replacing a 3-carbonitrile with 3-carboxamides or 3-carboxylates was generally found to be unfavorable for activity. mdpi.com However, the nitrile itself proved to be a potent functional group for aPKC inhibition, while the corresponding carboxylic acid showed only moderate activity. nih.gov This highlights that both the electronic nature and the conformational effects of the C-3 substituent are crucial for molecular recognition and activity.

Effects of Alkyl and Cycloalkyl Substituents at C-4 and C-5

The introduction of alkyl and cycloalkyl groups at the C-4 and C-5 positions of the thiophene ring is a common strategy for modulating the lipophilicity and steric profile of the molecule. These modifications have been shown to be particularly important for compounds acting as allosteric enhancers at the human A₁ adenosine (B11128) receptor. mdpi.compsu.edu

Significance of Aryl Moieties and Electron-Donating Groups at C-4

Placing an aryl group at the C-4 position introduces a site for significant electronic modulation of the thiophene scaffold. The electronic properties of this aryl substituent, in turn, can have a dramatic effect on the molecule's biological activity.

Studies have highlighted a clear requirement for electron-donating moieties on the C-4 aryl ring for potent inhibitory activity against certain kinases. nih.gov Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the thiophene ring system through resonance or inductive effects. ucalgary.canih.gov This enhanced electron density can be crucial for specific binding interactions.

Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring system and generally lead to a reduction in activity in these specific cases. ucalgary.ca The influence of substituent electronics on a C-4 aryl group is summarized below.

| Substituent Type at C-4 Aryl Group | Effect on Ring Electron Density | Impact on Activity (Kinase Inhibition) | Reference |

| Electron-Donating Group (EDG) | Increases | Favorable for activity | nih.gov |

| Electron-Withdrawing Group (EWG) | Decreases | Unfavorable for activity | nih.gov |

Further research on allosteric enhancers has explored the effects of various substituents on a phenylpiperazine moiety attached to the C-4 position. nih.gov Although the aryl group is not directly attached to the thiophene ring in this case, the findings reinforce the principle that the electronic nature and position of substituents on an appended aryl ring are fundamental to activity. Derivatives with 3,4-difluoro, 3-chloro-4-fluoro, and 4-trifluoromethoxy substitutions on the phenyl ring were found to be particularly active, demonstrating that a nuanced interplay of inductive and resonance effects governs the SAR. nih.gov

Analysis of Ring Fusion and Its Consequences on Reactivity

Fusing a carbocyclic or heterocyclic ring to the thiophene core, typically across the C-4 and C-5 positions to create systems like tetrahydro-benzothiophenes, significantly impacts the molecule's conformation and reactivity. mdpi.com This structural constraint planarizes the system, which can have profound effects on its electronic and photophysical properties.

From a chemical reactivity perspective, ring fusion alters the aromaticity and electron distribution of the thiophene ring. Studies on benzopyrano[3,4-c] annelated 2-aminothiophenes have shown that these fused systems can participate in [4+2]-cycloaddition (Diels-Alder) reactions with electron-poor alkenes. researchgate.net In these reactions, the fused thiophene ring acts as a diene, and the reaction can lead to a subsequent elimination of hydrogen sulfide (B99878), effectively replacing the thiophene ring with a new, substituted benzene (B151609) ring. researchgate.net This reactivity pattern is distinct from that of non-fused thiophenes, which are generally more reluctant to undergo cycloadditions due to their higher resonance energy. researchgate.net

Development and Refinement of Pharmacophore Models based on Structural Features

Based on the extensive SAR data, pharmacophore models for 2-aminothiophene-3-carboxylate derivatives have been developed to rationalize the observed biological activities and guide the design of new compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For VEGFR-2 inhibitors, a common pharmacophore model for ortho-amino thiophene derivatives consists of a "head" and a "tail" region. nih.gov

The Head Region : This typically includes the ortho-amino-N,N-diaryl carboxamide portion, which is considered the essential pharmacophore for fulfilling the basic binding requirements. nih.gov

The Tail Region : This part consists of aryl groups that can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the binding affinity. nih.gov

The key structural features identified from SAR studies that contribute to a generalized pharmacophore model for this class of compounds include:

A Hydrogen Bond Donor: The C-2 amino group is a critical hydrogen bond donor. nih.gov

A Hydrogen Bond Acceptor/Specific Ester Group: The C-3 carboxylate (or a bioisosteric equivalent like a nitrile) acts as a hydrogen bond acceptor and its specific size and conformation are important. nih.gov

A Hydrophobic/Substituted Aryl Moiety: An aryl group at the C-4 position, often requiring specific electronic features such as electron-donating groups, provides a key interaction point. nih.gov

A Constrained Core: Substituents at C-4 and C-5 or ring fusion provide a defined shape and orientation for the other pharmacophoric features. mdpi.com

These models are continually refined as more SAR data becomes available, allowing for a more precise understanding of the structural requirements for potent and selective activity.

Rational Design and Hit-to-Lead Optimization Strategies for Aminothiophene Scaffolds

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. nih.govresearchgate.net Its utility stems from its versatile chemical nature and its role as a bioisosteric replacement for a phenyl group, which is a common moiety in many active drugs. researchgate.net The process of evolving a preliminary "hit" compound, such as Propyl 2-aminothiophene-3-carboxylate, into a viable drug candidate involves rational design and a meticulous hit-to-lead optimization process. This phase aims to systematically modify the initial structure to enhance potency, selectivity, and pharmacokinetic properties. scribd.comupmbiomedicals.com

A key strategy involves exploring the chemical space around the core scaffold by modifying substituents at various positions. For the 2-aminothiophene-3-carboxylate core, the primary points of modification are typically the amino group at the C2 position, the carboxylate group at the C3 position, and the C4 and C5 positions of the thiophene ring.

One detailed example of this process is the development of atypical protein kinase C (aPKC) inhibitors based on a 2-amino-4-phenylthiophene-3-carboxylic acid ester core. nih.gov After identifying an initial hit, researchers conducted SAR studies by systematically altering different parts of the molecule. A primary focus was the ester group at the C3 position. Various ester analogues were synthesized to investigate how a range of physical, electronic, and steric properties would affect inhibitory activity. nih.gov

The study demonstrated that while the initial ethyl ester showed significant activity, modifications to the ester group had a pronounced effect. For instance, increasing the size and lipophilicity of the ester substituent did not consistently lead to improved activity, suggesting specific steric and electronic requirements for the binding pocket. The conversion of the ester to an amide at the C3 position generally resulted in a significant loss of activity, indicating a potentially unfavorable orientation of the amide substituent compared to the ester. nih.gov

| Compound | Core Structure | R³ Substituent | Inhibition of aPKCζ at 30 µM (%) |

|---|---|---|---|

| Ethyl Ester (Hit) | 2-Amino-4-phenylthiophene | -COOEt | 100 |

| 2-Propyl Ester | -COO(2-Pr) | 100 | |

| Methyl Ester | -COOMe | 89 | |

| Propargyl Ester | -COOCH₂C≡CH | 88 | |

| N-propyl Amide | -CONH(n-Pr) | 32 | |

| Carboxylic Acid | -COOH | 65 |

Another successful example of hit-to-lead optimization is the development of novel thiophene-arylamide derivatives as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. nih.gov Starting from a known noncovalent DprE1 inhibitor, researchers used a structure-based scaffold hopping strategy to identify a new thiophene-based core. The subsequent optimization focused on systematically modifying the two side chains flanking the central thiophene ring to enhance antimycobacterial potency and reduce cytotoxicity. nih.gov

In this campaign, methyl 2-aminothiophene-3-carboxylate served as a key starting material for generating diverse analogues. nih.gov By attaching various aryl carboxylic acids and other amide-containing side chains, the researchers were able to significantly improve the activity profile. The optimization led to lead compounds with potent in vitro activity against both drug-susceptible and drug-resistant tuberculosis strains, with minimum inhibitory concentrations (MIC) in the low microgram-per-milliliter range and potent DprE1 inhibition (IC50) at the sub-micromolar level. nih.gov

| Compound | Description | DprE1 Inhibition IC₅₀ (µM) | Anti-TB Activity MIC (µg/mL) |

|---|---|---|---|

| 23j | Optimized lead with piperidinamide side chain | 0.2 | 0.02 |

| 24f | Optimized lead with morpholinamide side chain | 0.9 | 0.06 |

| 25a | Optimized lead with substituted aryl side chain | 0.4 | 0.12 |

| 25b | Optimized lead with alternative aryl substitution | 0.3 | 0.031 |

These examples underscore the systematic approach required for hit-to-lead optimization of aminothiophene scaffolds. By methodically probing the structure-activity relationships through the synthesis and evaluation of carefully designed analogues, medicinal chemists can transform a modestly active hit, such as a simple alkyl 2-aminothiophene-3-carboxylate, into a highly potent and selective lead compound poised for further preclinical development.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration values in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in Propyl 2-aminothiophene-3-carboxylate can be mapped out.

The ¹H NMR spectrum of Propyl 2-aminothiophene-3-carboxylate is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous compounds like Ethyl 2-amino-4-methylthiophene-3-carboxylate, the predicted chemical shifts provide a clear structural signature. iucr.org

The key resonances would include two doublets for the adjacent protons on the thiophene (B33073) ring (H-4 and H-5), a broad singlet for the two protons of the amino group (-NH₂), and three distinct signals for the n-propyl group of the ester functionality. The methylene (B1212753) group adjacent to the ester oxygen (-OCH₂) is expected to appear as a triplet, the subsequent methylene group (-CH₂-) as a sextet, and the terminal methyl group (-CH₃) as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for Propyl 2-aminothiophene-3-carboxylate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | ~7.5 | Doublet | ~5.5 |

| Thiophene H-4 | ~6.7 | Doublet | ~5.5 |

| Amino (-NH₂) | ~5.9 | Broad Singlet | - |

| Propyl (-OCH₂CH₂CH₃) | ~4.1 | Triplet | ~6.7 |

| Propyl (-OCH₂CH₂CH₃) | ~1.7 | Sextet | ~7.2 |

| Propyl (-OCH₂CH₂CH₃) | ~1.0 | Triplet | ~7.4 |

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For Propyl 2-aminothiophene-3-carboxylate, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the structure.

The spectrum would be characterized by four signals in the aromatic region for the thiophene ring carbons, with the carbon bearing the amino group (C-2) appearing at a high chemical shift (highly deshielded) and the carbon adjacent to the sulfur atom (C-5) at a lower shift. A signal for the carbonyl carbon (C=O) of the ester is expected around 166 ppm. The three carbons of the propyl group would appear in the aliphatic region of the spectrum. The data for the analogous ethyl ester shows the carbonyl carbon at 166.13 ppm and the thiophene carbons at 164.17, 136.71, 106.72, and 102.85 ppm. iucr.org

Table 2: Predicted ¹³C NMR Spectral Data for Propyl 2-aminothiophene-3-carboxylate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Thiophene C-2 | ~164 |

| Thiophene C-5 | ~125 |

| Thiophene C-4 | ~115 |

| Thiophene C-3 | ~103 |

| Propyl (-OCH₂) | ~66 |

| Propyl (-CH₂-) | ~22 |

| Propyl (-CH₃) | ~10 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of Propyl 2-aminothiophene-3-carboxylate would exhibit several characteristic absorption bands confirming its structure.

Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds on the thiophene ring and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the propyl group.

C=O Stretching: A strong, sharp absorption band in the range of 1680-1700 cm⁻¹, indicative of the carbonyl group of the conjugated ester.

C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester group.

C=C Stretching: Absorptions around 1550-1600 cm⁻¹ due to the carbon-carbon double bonds within the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Propyl 2-aminothiophene-3-carboxylate (C₈H₁₁NO₂S), the calculated molecular weight is 185.05 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 185 or 186, respectively.

Analysis of the fragmentation pattern offers further structural confirmation. Common fragmentation pathways would likely involve:

Loss of the propyloxy radical (•OCH₂CH₂CH₃) to give a fragment at m/z 126.

Loss of the propyl radical (•CH₂CH₂CH₃) to yield a fragment at m/z 142.

Cleavage of the ester group, leading to other characteristic fragment ions that help to piece together the molecular structure.

For comparison, the ESI-MS analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate, with a calculated molecular weight of 185.05, showed a found [M+H]⁺ peak at m/z 186.15. iucr.org

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for Propyl 2-aminothiophene-3-carboxylate is not publicly available, analysis of closely related compounds, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate, provides significant insight into the expected solid-state conformation. iucr.org

X-ray crystallography on this analogue reveals that the thiophene ring is essentially planar. iucr.org A key structural feature is the formation of an intramolecular N-H···O hydrogen bond between one of the amine hydrogens and the carbonyl oxygen of the ester group. iucr.org This interaction creates a stable six-membered ring motif, often denoted as an S(6) graph-set motif. iucr.org

In the crystal lattice, molecules are further linked by intermolecular hydrogen bonds. For the ethyl analogue, these interactions involve the second amine hydrogen acting as a donor to both a sulfur atom and a carbonyl oxygen of neighboring molecules, leading to the formation of dimers and extended chain-like structures. iucr.org It is highly probable that Propyl 2-aminothiophene-3-carboxylate would adopt a similar hydrogen-bonding network in its crystalline form, influencing its physical properties such as melting point and solubility.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic methods are indispensable for assessing the purity of Propyl 2-aminothiophene-3-carboxylate and for monitoring its synthesis. The Gewald reaction, a common route to this class of compounds, is often monitored by Thin-Layer Chromatography (TLC). nih.gov

TLC, typically performed on silica (B1680970) gel plates with a solvent system like hexane/ethyl acetate, allows for the rapid visualization of the reaction's progress by separating the starting materials, intermediates, and the final product based on their polarity. iucr.org After synthesis, the crude product is purified using column chromatography, again typically with a silica gel stationary phase and a gradient of non-polar to polar solvents, to isolate the desired compound in high purity. iucr.org The purity of the final product can then be confirmed by a single spot on a TLC plate developed in multiple solvent systems.

Advanced Applications and Materials Science of Thiophene Aminocarboxylates Non Medicinal Focus

Application in Dyes and Pigments

The 2-aminothiophene scaffold is a cornerstone in the synthesis of heterocyclic azo dyes. These dyes are noted for their bright colors, high tinctorial strength, and good fastness properties, making them suitable for dyeing synthetic fibers like polyester (B1180765) and nylon. sapub.org Developments in the synthesis of substituted 2-aminothiophenes have spurred significant interest in their use as diazo components for producing blue and green dyes. sapub.org

In this context, the primary amino group at the C2 position of Propyl 2-aminothiophene-3-carboxylate is the key functional handle. This amine can be diazotized using agents like nitrosyl sulfuric acid and then coupled with various aromatic or heterocyclic compounds (couplers) to form a stable azo linkage (-N=N-), which is the primary chromophore responsible for the color of the dye. sapub.org

Research has demonstrated the synthesis of disperse polymeric dyes from 2-aminothiophene derivatives, such as 2-amino-3-carbethoxy-4,5-dimethylthiophene, a close structural analog of the target compound. sapub.org These monomers are diazotized and coupled with N-arylmaleimides to create monomeric dyes, which can then be polymerized. The resulting dyes exhibit good to very good depth and levelness when applied to polyester and nylon fibers. sapub.org The thiophene (B33073) ring itself plays a crucial role in the chromophore, often enabling access to deep blue and violet shades that are difficult to achieve with traditional aniline-based dyes.

| Thiophene Derivative Class | Coupling Partner Example | Resulting Dye Type | Typical Colors | Key Properties |

| 2-Aminothiophene-3-carboxylates | N-arylmaleimides | Disperse Polymeric Dyes | Varies (e.g., blues, greens) | Good depth and levelness on synthetic fibers |

| 2-Amino-3,5-dinitrothiophene | Aniline derivatives | Disperse Dyes | Blue, Green, Navy | High light fastness, valuable shading components |

| Substituted 2-aminothiophenes | Naphthol derivatives | Hetarylazo Dyes | Red to Blue | Strong solvent dependence on color (solvatochromism) |

This table provides an overview of dye types derived from the broader class of 2-aminothiophene compounds.

Integration into Functional Materials

The unique electronic properties of the thiophene ring, characterized by its electron-rich nature and rigid, planar structure, make it a premier building block for a variety of organic functional materials. The ability to easily introduce functional groups, such as the amino and carboxylate moieties in Propyl 2-aminothiophene-3-carboxylate, allows for fine-tuning of molecular properties like solubility, solid-state packing, and electronic energy levels.

Thiophene derivatives are widely incorporated into the rigid cores of liquid crystalline materials (mesogens). tandfonline.comnih.gov The planarity of the thiophene ring promotes the necessary intermolecular π–π stacking and anisotropic geometry required for the formation of mesophases (e.g., nematic and smectic phases). nih.govresearchgate.net

While Propyl 2-aminothiophene-3-carboxylate is not itself a liquid crystal, it serves as a potential precursor for synthesizing more complex mesogenic structures. The amino and ester groups can be functionalized through straightforward chemical reactions. For instance, the amine can be converted into an amide or an imine, and the ester can be hydrolyzed and re-esterified to attach long alkyl or alkoxy chains. These modifications can extend the molecular structure to create the rod-like (calamitic) or disk-like (discotic) shapes that are conducive to liquid crystal formation. tandfonline.comnih.gov The combination of a rigid thiophene core with flexible peripheral chains is a well-established strategy for designing such materials. rsc.org

In the field of molecular electronics, there is a significant demand for molecules that can efficiently transport charge over nanometer-scale distances. Oligothiophenes, which are chains of repeating thiophene units, are among the most promising candidates for these "molecular wires." acs.orgoup.com They exhibit long effective conjugation lengths and high charge carrier mobility, which are essential for this application. iupac.org

Monomers like Propyl 2-aminothiophene-3-carboxylate can be considered functionalized building blocks for the synthesis of these advanced materials. The amino and carboxylate groups can serve as strategic points for polymerization or for attaching "anchor" groups, such as thiols or acetylenes. acs.orgiupac.org These anchors are crucial for chemically bonding the molecular wire to metal electrodes (e.g., gold or graphene), enabling the fabrication of single-molecule electronic devices. rsc.org The substituents also enhance the solubility of the resulting oligomers, making them easier to process and purify. acs.org

Thiophene-based materials are integral to modern OLED technology due to their excellent charge transport properties and high fluorescence quantum yields. beilstein-journals.orgnih.gov They are used in various layers of an OLED device, including the emissive layer (where light is generated), the hole-transport layer, and as π-conjugated linkers in complex dye molecules. beilstein-journals.orgfrontiersin.orgrsc.org

The 2-aminothiophene-3-carboxylate scaffold can be used to synthesize novel emitters for OLEDs. The electron-donating amino group and the electron-withdrawing carboxylate group, combined with the electron-rich thiophene ring, create a "push-pull" electronic structure. This type of structure is highly effective for tuning the emission color and efficiency of fluorescent molecules. beilstein-journals.org By chemically modifying the amino and ester groups, researchers can systematically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby controlling the wavelength of emitted light. Furthermore, the propyl group can improve the solubility of the material, which is a significant advantage for fabricating large-area OLED displays via solution-based processes like inkjet printing. nih.gov

The first organic field-effect transistor (OFET), a key component in flexible electronics and displays, was based on a thiophene polymer. wikipedia.org Since then, thiophene-based oligomers and polymers have become some of the highest-performing organic semiconductors. researchgate.net Their success stems from the ability of the conjugated thiophene system to delocalize charge carriers (holes or electrons) and the tendency of planar thiophene-based molecules to self-assemble into highly ordered crystalline structures in thin films. spiedigitallibrary.org

Propyl 2-aminothiophene-3-carboxylate represents a starting point for creating bespoke semiconductors for OFETs. The substituents on the thiophene ring play a critical role in controlling the solid-state packing of the molecules, which directly impacts the charge carrier mobility of the device. rsc.org The amino group can also be used to introduce electron-withdrawing moieties to create n-type or ambipolar semiconductors, which are essential for fabricating complex organic circuits. acs.org The propyl ester group aids in solution processability, enabling the use of low-cost manufacturing techniques.

| Functional Material | Role of Thiophene Core | Potential Function of Amino/Carboxylate Groups |

| Liquid Crystals | Provides rigid, planar core for mesophase formation. tandfonline.comresearchgate.net | Attachment points for flexible side chains to induce liquid crystallinity. |

| Molecular Wires | Forms the π-conjugated backbone for charge transport. acs.orgoup.com | Sites for polymerization and for attaching anchor groups to electrodes. iupac.org |

| OLEDs | Acts as an emissive core, charge transport medium, or π-linker. beilstein-journals.orgrsc.org | Tune HOMO/LUMO levels for color control; enhance solubility. |

| FETs | Forms the semiconducting channel for charge carrier movement. wikipedia.org | Influence molecular packing and energy levels; improve solubility. rsc.org |

This table summarizes the role of the thiophene core and its functional groups in various advanced materials.

Development of Agrochemical Compounds

In addition to materials science, the 2-aminothiophene structure is a valuable scaffold for the discovery of new agrochemicals, particularly fungicides. The chemical diversity that can be generated from this core structure allows for the exploration of new modes of action and the development of compounds that can overcome existing fungicide resistance.

A prominent example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown potent fungicidal activity. nih.gov In this synthetic pathway, a substituted 2-aminothiophene serves as a key intermediate. The amino group is acylated with a nicotinic acid derivative to form the final active compound. This demonstrates how the 2-amino group on Propyl 2-aminothiophene-3-carboxylate can act as a versatile handle for constructing more complex molecules with specific biological activities.

Research has shown that certain N-(thiophen-2-yl) nicotinamide compounds exhibit excellent efficacy against pathogens like cucumber downy mildew (Pseudoperonospora cubensis), in some cases outperforming commercial fungicides in field trials. nih.gov This highlights the potential of Propyl 2-aminothiophene-3-carboxylate as a starting material for the development of new, effective crop protection agents.

| Compound ID | Target Pathogen | EC50 (mg/L) | Commercial Fungicide EC50 (mg/L) |

| 4a | Cucumber Downy Mildew | 4.69 | Diflumetorim: 21.44 |

| 4f | Cucumber Downy Mildew | 1.96 | Flumorph: 7.55 |

Data adapted from research on N-(thiophen-2-yl) nicotinamide derivatives, demonstrating the fungicidal potential of compounds derived from 2-aminothiophenes. nih.gov

Utilization as Synthons in the Synthesis of Diverse Organic Heterocycles

Propyl 2-aminothiophene-3-carboxylate is a highly versatile heterocyclic building block, or synthon, in organic synthesis. nih.gov Its value stems from the presence of two reactive functional groups—an amino group and a carboxylate group—positioned ortho to each other on the thiophene ring. This specific arrangement facilitates a variety of cyclization reactions, allowing for the construction of fused heterocyclic systems. One of the most prominent applications of 2-aminothiophene-3-carboxylate derivatives is in the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.trmdpi.com This fused-ring system is a bioisostere of purine (B94841) and serves as a core structure in various functional materials. mdpi.com

The synthesis of thieno[2,3-d]pyrimidin-4-ones, for example, can be achieved through the condensation reaction between a 2-aminothiophene-3-carboxylate and reagents like formamide. nih.gov The reaction proceeds by forming an intermediate amide, which then undergoes intramolecular cyclization to yield the fused pyrimidine (B1678525) ring. The reactivity of the amino group also allows for reactions with other electrophilic reagents, leading to a wide array of heterocyclic structures. For instance, reactions with nitriles, isothiocyanates, or urea (B33335) derivatives can produce differently substituted thienopyrimidines. tubitak.gov.tr

The general synthetic utility of 2-aminothiophenes, prepared through methods like the Gewald reaction, makes them foundational starting materials for a variety of more complex molecules. bohrium.comresearchgate.netrroij.com The inherent reactivity of the scaffold allows chemists to systematically build molecular complexity, leading to the creation of diverse heterocyclic libraries. nih.govnih.gov

The table below summarizes some of the common heterocycles synthesized using 2-aminothiophene-3-carboxylate derivatives as the starting synthon.

| Starting Material | Reagent(s) | Resulting Heterocycle Core |

| 2-Aminothiophene-3-carboxylate | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one |

| 2-Aminothiophene-3-carboxylate | Urea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 2-Aminothiophene-3-carboxamide (B79593) | Nitriles (in acid) | Substituted Thieno[2,3-d]pyrimidines |

| 2-Aminothiophene-3-carboxylate | Isothiocyanates | Thieno[2,3-d]pyrimidine thiones |

| 2-Aminothiophene-3-carboxylate | Chloroacetyl chloride | Thieno[2,3-d] nih.govguidechem.comoxazin-4-one |

Contribution to Combinatorial Chemistry Libraries for Material Discovery

The structural and reactive attributes of Propyl 2-aminothiophene-3-carboxylate make it an ideal scaffold for the development of combinatorial chemistry libraries aimed at material discovery. Combinatorial synthesis focuses on the rapid creation of a large number of related but structurally distinct molecules, which can then be screened for desired properties. The 2-aminothiophene core provides a rigid and electronically active platform that can be systematically modified at several positions to tune its material properties. researchgate.netwiley.com

Thiophene-based materials, including oligomers and polymers, are of significant interest in materials science, particularly for applications in organic electronics and photonics. researchgate.netresearchgate.net These applications include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netmdpi.com The performance of these devices is highly dependent on the molecular structure of the organic semiconductor used. researchgate.net By creating libraries of derivatives from the Propyl 2-aminothiophene-3-carboxylate core, researchers can systematically investigate structure-property relationships. researchgate.netwiley.com

The key to its use in combinatorial libraries lies in the multiple points of diversification:

The Amino Group (Position 2): The 2-amino group can be acylated, alkylated, or used in condensation reactions to introduce a wide variety of functional groups. These modifications can influence molecular packing, solubility, and electronic properties.

The Carboxylate Group (Position 3): The propyl ester can be hydrolyzed to the carboxylic acid and then converted to various amides or other esters, introducing another layer of diversity.

The Thiophene Ring (Positions 4 and 5): The synthesis of the initial 2-aminothiophene, often via the Gewald reaction, allows for the introduction of different substituents at the 4 and 5 positions of the thiophene ring by starting with different ketones or aldehydes. bohrium.comresearchgate.net These substituents can dramatically alter the electronic nature of the molecule, tuning its HOMO/LUMO energy levels and charge transport characteristics.

This multi-pronged approach to diversification allows for the generation of large libraries of thiophene-based compounds. These libraries can then be subjected to high-throughput screening to identify "hits"—molecules with promising optical or electronic properties. researchgate.net For example, libraries of thiophene derivatives can be screened for properties like fluorescence, charge carrier mobility, or light absorption characteristics, accelerating the discovery of new materials for advanced electronic and photonic applications. nih.govnih.govspie.org

The table below illustrates how substitutions at different positions on the 2-aminothiophene-3-carboxylate scaffold can be varied to tune material properties for discovery.

| Position of Substitution | Type of Modification | Potential Impact on Material Properties |

| Position 2 (Amino Group) | Acylation, Arylation, Heterocycle formation | Alters intermolecular interactions, solubility, and film morphology. |

| Position 3 (Carboxylate Group) | Amide formation, Ester variation | Modifies polarity, hydrogen bonding capability, and processability. |